3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Overview
Description
“3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” is a chemical compound with the molecular formula C14H17NO . It has a molecular weight of 215.29100 . This compound is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of “3-Benzyl-3-azabicyclo[3.2.1]octan-8-one”, has been a subject of research for many years . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” is represented by the formula C14H17NO . The InChI code for this compound is 1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” include a density of 1.14g/cm3, a boiling point of 342.9°C at 760 mmHg, and a flash point of 151°C .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Biochemical and Physiological Research
Synthesis and Structural Studies
A series of derivatives of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one have been synthesized and studied, providing insights into their structural and conformational characteristics. For instance, the synthesis of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives has been achieved.
Conformational Analysis
Conformational studies of N-substituted 8-azabicyclo[3.2.1]octan-3-ones revealed that these ketones typically adopt a chair-envelope conformation. This research enhances the understanding of the molecular behavior of these compounds, particularly in solution.
Synthesis Methodologies
Innovative synthetic methods for creating 2-substituted 8-azabicyclo[3.2.1]octan-3-ones have been explored. These include approaches using aqueous NaOH solutions of varying concentrations, highlighting the versatility and potential of these compounds in synthetic chemistry.
Pharmacological Studies
Although not directly related to 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, it’s noteworthy that there has been significant research into the pharmacological properties of derivatives of this compound. Particularly, they have been explored for their potential as neurokinin (NK1) antagonists, which could imply broader therapeutic applications.
Safety And Hazards
properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octan-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAOVIVXGHHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576131 | |
Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
CAS RN |
83507-33-9 | |
Record name | 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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